2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040655-64-8
VCID: VC11961384
InChI: InChI=1S/C21H23N3O4S/c1-26-16-8-9-19(28-3)17(11-16)24-21-23-15(13-29-21)10-20(25)22-12-14-6-4-5-7-18(14)27-2/h4-9,11,13H,10,12H2,1-3H3,(H,22,25)(H,23,24)
SMILES: COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide

CAS No.: 1040655-64-8

Cat. No.: VC11961384

Molecular Formula: C21H23N3O4S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide - 1040655-64-8

Specification

CAS No. 1040655-64-8
Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
IUPAC Name 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H23N3O4S/c1-26-16-8-9-19(28-3)17(11-16)24-21-23-15(13-29-21)10-20(25)22-12-14-6-4-5-7-18(14)27-2/h4-9,11,13H,10,12H2,1-3H3,(H,22,25)(H,23,24)
Standard InChI Key PEOFOSQYHCBAGF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Canonical SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC

Introduction

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that combines elements of thiazole, amide, and aromatic rings. This compound is not explicitly mentioned in the provided search results, but its structure suggests potential applications in pharmaceutical or chemical research due to its diverse functional groups.

Synthesis and Characterization

While specific synthesis details for this compound are not available, similar compounds are typically synthesized through multi-step reactions involving the formation of the thiazole ring, followed by the introduction of the aromatic and amide groups. Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table for its properties based on similar compounds:

PropertyHypothetical Value
Molecular WeightApproximately 450 g/mol
SolubilityModerate in organic solvents
StabilityStable under normal conditions
Potential Biological ActivityAntimicrobial/Anticancer

Research Findings and Future Directions

Research on similar compounds suggests that modifications to the thiazole and amide groups can significantly impact biological activity. Future studies could focus on synthesizing analogs with varying substituents to optimize activity and reduce potential side effects.

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